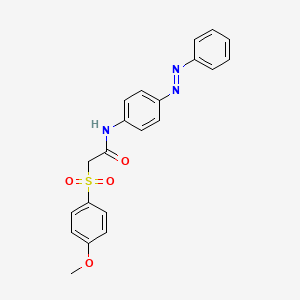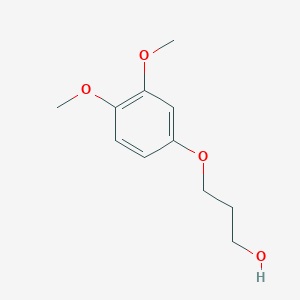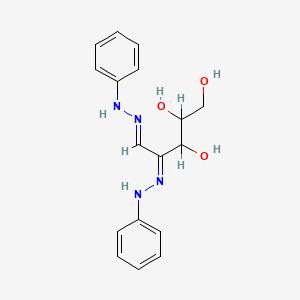
D-Lyxose phenylosazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lyxose phenylosazone: is a crystalline derivative formed from the reaction between D-Lyxose, a rare sugar, and phenylhydrazine. This compound is part of a broader class of osazones, which are used in carbohydrate chemistry to identify and differentiate between various sugars based on their crystalline structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose phenylosazone involves the reaction of D-Lyxose with phenylhydrazine. The reaction typically requires three moles of phenylhydrazine for every mole of D-Lyxose. The process begins with the formation of a phenylhydrazone, followed by further reaction with additional phenylhydrazine to form the osazone. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and the product crystallizes out of the reaction mixture .
Industrial Production Methods: While the industrial production of this compound is not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing crystallization techniques to isolate the product.
Análisis De Reacciones Químicas
Types of Reactions: D-Lyxose phenylosazone primarily undergoes reactions typical of osazones. These include:
Oxidation: The formation of the osazone itself involves an oxidation step where the alpha-carbon of the sugar is oxidized.
Reduction: While not commonly reduced, the phenylhydrazone intermediates can be reduced back to the original sugar under specific conditions.
Substitution: The phenyl groups in the osazone can potentially be substituted under certain conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Phenylhydrazine is the primary reagent used in the formation of osazones.
Reduction: Sodium borohydride or other mild reducing agents can be used to reduce phenylhydrazones.
Substitution: Specific catalysts and conditions would be required for substitution reactions, depending on the desired product.
Major Products Formed: The major product of the reaction between D-Lyxose and phenylhydrazine is this compound. Other minor products may include unreacted D-Lyxose and phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Lyxose phenylosazone is used in carbohydrate chemistry to identify and differentiate between various sugars. The crystalline structure of osazones provides a unique fingerprint that can be used for this purpose .
Biology and Medicine: While this compound itself may not have direct applications in biology and medicine, the study of its formation and properties contributes to a broader understanding of sugar chemistry, which is relevant in various biological processes and medical applications.
Industry: In the food and pharmaceutical industries, understanding the properties and reactions of sugars and their derivatives, such as osazones, is crucial for the development of new products and processes.
Mecanismo De Acción
The formation of D-Lyxose phenylosazone involves the reaction of the aldehyde group of D-Lyxose with phenylhydrazine to form a phenylhydrazone. This intermediate then reacts with additional phenylhydrazine to form the osazone. The mechanism involves the oxidation of the alpha-carbon and the formation of a bis-phenylhydrazone structure .
Comparación Con Compuestos Similares
- D-Glucose phenylosazone
- D-Mannose phenylosazone
- D-Fructose phenylosazone
Uniqueness: D-Lyxose phenylosazone is unique due to the specific structure of D-Lyxose, which differs from other sugars like D-Glucose, D-Mannose, and D-Fructose. This uniqueness is reflected in the crystalline structure of the osazone, which can be used to identify D-Lyxose specifically .
Propiedades
Número CAS |
5934-40-7 |
|---|---|
Fórmula molecular |
C17H20N4O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+ |
Clave InChI |
IKUNLGFTFBMATL-ITJRQFMXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


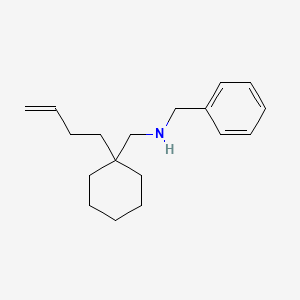

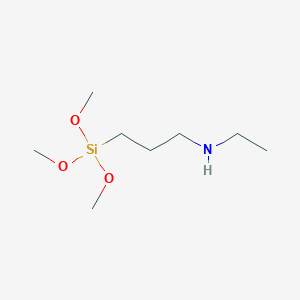
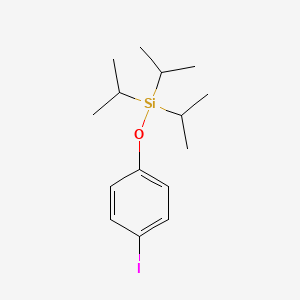
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)

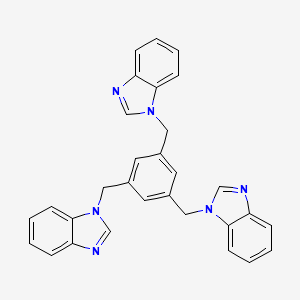
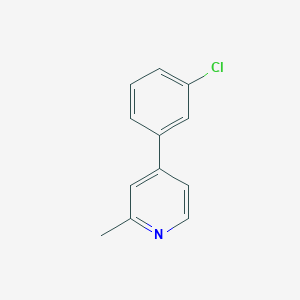

![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)

